[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile
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Overview
Description
[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile typically involves the reaction of cyanogen bromide with 4,6-diamino-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the product. The final product is then isolated and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amino groups are converted to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups back to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino derivatives.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific enzymes and receptors in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is being studied for its role in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-(dimethylamino)-1,3,5-triazine
- 4,6-Diamino-2-(dimethylamino)-1,3,5-triazine
- 2,4-Diamino-6-(methylamino)-1,3,5-triazine
Uniqueness
Compared to similar compounds, [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile exhibits unique chemical properties due to the presence of the acetonitrile group This functional group enhances its reactivity and allows for the formation of a wider range of derivatives
Properties
IUPAC Name |
2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3H2,1-2H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYTPJXZBDDBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429433 |
Source
|
Record name | [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-38-7 |
Source
|
Record name | 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21320-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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